2-amino-1H-Imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1H-Imidazole-5-carboxamide is a heterocyclic organic compound that features an imidazole ring with an amino group at the 2-position and a carboxamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H-Imidazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield substituted imidazoles . Another method involves the hydrolysis of commercially available precursors like hypoxanthine, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound typically focus on optimizing yield and minimizing environmental impact. One efficient method involves a one-step synthesis from hypoxanthine, which is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-amino-1H-Imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield amino-imidazole derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted imidazoles, amino-imidazole derivatives, and other functionalized imidazole compounds .
Scientific Research Applications
2-amino-1H-Imidazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1H-Imidazole-5-carboxamide involves its interaction with specific molecular targets. For example, as a BTK inhibitor, it binds to the kinase domain of BTK, inhibiting its activity and thereby suppressing the aberrant activation of BTK in B-cell malignancies . The compound forms hydrogen bonds with the kinase, stabilizing the inactive conformation of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-amino-1H-imidazole-4-carboxamide
- 5-aminoimidazole-4-carboxamide
- Indole-2-carboxamide derivatives
Uniqueness
What sets 2-amino-1H-Imidazole-5-carboxamide apart is its specific substitution pattern, which imparts unique inhibitory properties against certain enzymes and proteins. This makes it a valuable scaffold for the development of selective kinase inhibitors .
Properties
Molecular Formula |
C4H6N4O |
---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
2-amino-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C4H6N4O/c5-3(9)2-1-7-4(6)8-2/h1H,(H2,5,9)(H3,6,7,8) |
InChI Key |
PWWHXPQSTNMAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.